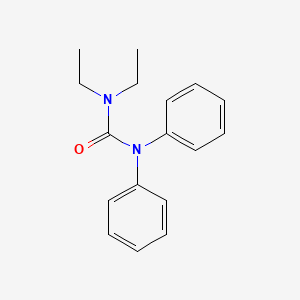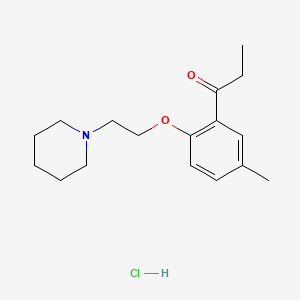![molecular formula C11H11ClN4 B14718762 5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine CAS No. 18588-43-7](/img/structure/B14718762.png)
5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine is a chemical compound with the molecular formula C11H10ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine typically involves the reaction of 4-chlorobenzylamine with a pyrimidine derivative. One common method includes the following steps:
Starting Materials: 4-chlorobenzylamine and 2,4-dichloropyrimidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
Procedure: The 4-chlorobenzylamine is added to a solution of 2,4-dichloropyrimidine in DMF, followed by the addition of K2CO3. The mixture is heated to the desired temperature and stirred for several hours until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted pyrimidines, N-oxides, and reduced amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis, thereby exerting its anticancer effects. The compound may also interact with other cellular pathways, leading to its antimicrobial and other biological activities .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)pyrimidine-2,4-diamine
- 5-(4-Methoxyphenyl)pyrimidine-2,4-diamine
- 5-(4-Fluorophenyl)pyrimidine-2,4-diamine
Uniqueness
5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine is unique due to the presence of the 4-chlorobenzyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
18588-43-7 |
|---|---|
Molecular Formula |
C11H11ClN4 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H11ClN4/c12-9-3-1-7(2-4-9)5-8-6-15-11(14)16-10(8)13/h1-4,6H,5H2,(H4,13,14,15,16) |
InChI Key |
KNMBSJCWXZMBIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(N=C2N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


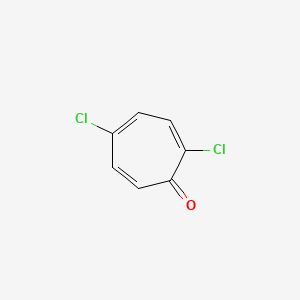
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)



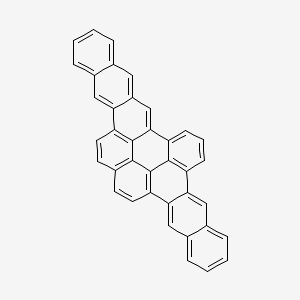

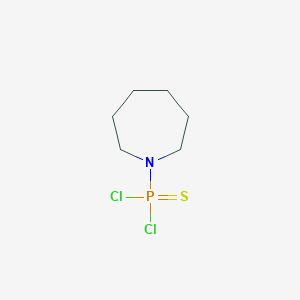
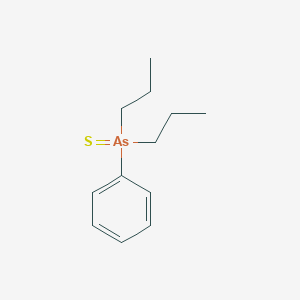
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14718711.png)


